3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride: is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroquinoline, a heterocyclic compound that contains a quinoline ring system with a methoxy group at the third position. This compound is commonly used in scientific research and has various applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 3-methoxyquinoline with hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogenation conditions, usually at room temperature and atmospheric pressure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo oxidation reactions to form quinoline derivatives.
Substitution: Substitution reactions can occur at the methoxy group or the nitrogen atom, leading to the formation of various substituted derivatives.
Major Products Formed:
- Oxidation of this compound can yield quinoline derivatives.
- Reduction can produce dihydroquinoline derivatives.
- Substitution reactions can result in a variety of substituted tetrahydroquinoline compounds .
Scientific Research Applications
Chemistry: 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the structure-activity relationships of tetrahydroquinoline derivatives. It is also employed in the development of new drugs targeting specific biological pathways .
Medicine: It is investigated for its potential to act as an inhibitor of certain enzymes and receptors involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also utilized in the development of new catalysts and materials for various applications .
Mechanism of Action
The mechanism of action of 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on cell surfaces, modulating their signaling pathways and affecting cellular responses .
Comparison with Similar Compounds
1,2,3,4-tetrahydroquinoline: A parent compound without the methoxy group.
6-methoxy-1,2,3,4-tetrahydroquinoline: A similar compound with the methoxy group at the sixth position.
1-methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the first position
Uniqueness: 3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the methoxy group at the third position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
2613384-75-9 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.